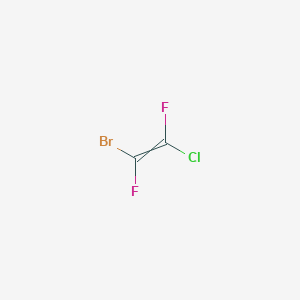
1-Bromo-2-chloro-1,2-difluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-1,2-difluoroethene is an organohalogen compound with the molecular formula C₂BrClF₂ It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethene backbone
Preparation Methods
The synthesis of 1-Bromo-2-chloro-1,2-difluoroethene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to a difluoroethene precursor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
1-Bromo-2-chloro-1,2-difluoroethene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the ethene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-chloro-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-1,2-difluoroethene involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
1-Bromo-2-chloro-1,2-difluoroethene can be compared with other halogenated ethene compounds, such as:
- 1-Bromo-1-chloro-2,2-difluoroethene
- 1-Bromo-1-chloro-2,2-difluoroethylene
- 2-Bromo-2-chloro-1,1-difluoroethylene
These compounds share similar structures but differ in the position and number of halogen atoms, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific halogen arrangement, which imparts distinct chemical properties .
Properties
CAS No. |
2106-93-6 |
|---|---|
Molecular Formula |
C2BrClF2 |
Molecular Weight |
177.37 g/mol |
IUPAC Name |
1-bromo-2-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2BrClF2/c3-1(5)2(4)6 |
InChI Key |
YUCIHXMZQIKZTE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)Br)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















